2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with difluoro groups at positions 2 and 6, a furan-3-ylmethyl group, and a 2-methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine.
Formation of Intermediate: Furan-3-ylmethanol is reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate ester.
Amidation: The intermediate ester is then reacted with 2-methoxyethylamine under mild heating conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential use as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific application. In medicinal chemistry, benzamides often act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(phenylmethyl)-N-(2-methoxyethyl)benzamide: Similar structure but with a phenylmethyl group instead of a furan-3-ylmethyl group.
2,6-difluoro-N-(furan-3-ylmethyl)-N-(ethyl)benzamide: Similar structure but with an ethyl group instead of a 2-methoxyethyl group.
Uniqueness
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the presence of both the furan-3-ylmethyl and 2-methoxyethyl groups, which may impart distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-20-8-6-18(9-11-5-7-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,7,10H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNNCMOFEHQIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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